molecular formula C21H16N2O2S B2475220 Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate CAS No. 923251-22-3

Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B2475220
CAS No.: 923251-22-3
M. Wt: 360.43
InChI Key: WXDGXQVUYMDLSB-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a cyano group, a phenylpyridine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the phenylpyridine moiety are likely involved in key interactions with the target molecules, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate: shares similarities with other cyano-substituted pyridine derivatives and benzoate esters.

    Cyano-phenylpyridine derivatives:

    Benzoate esters: Commonly used in various industrial applications due to their stability and reactivity.

Biological Activity

Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 923251-22-3) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O2S, with a molecular weight of 360.4 g/mol. The compound features a benzoate moiety linked to a pyridine derivative through a sulfanyl group, which is hypothesized to play a significant role in its biological activities.

PropertyValue
Molecular FormulaC21H16N2O2S
Molecular Weight360.4 g/mol
CAS Number923251-22-3
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of the sulfanyl-containing pyridine derivative. The reaction conditions often include the use of organic solvents and specific catalysts to optimize yield and purity. For instance, the compound can be synthesized via nucleophilic substitution reactions involving appropriate precursors under controlled conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing pyridine and sulfanyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. Studies demonstrate that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential application in preventing oxidative damage associated with various diseases .

Enzyme Inhibition

A significant area of interest is the compound's ability to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. In various studies, analogs of this compound have shown potent inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

Case Studies

  • Tyrosinase Inhibition : In a study investigating the efficacy of related compounds, this compound demonstrated significant inhibition of mushroom tyrosinase, indicating its potential for cosmetic applications aimed at skin whitening and treatment of melasma .
  • Antimicrobial Activity : Another study focused on the antimicrobial effects of similar pyridine derivatives revealed that they inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. This suggests that this compound could be further explored as an antimicrobial agent .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeFindings
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionPotent inhibitor of tyrosinase

Properties

IUPAC Name

methyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-21(24)17-9-7-15(8-10-17)14-26-20-18(13-22)11-12-19(23-20)16-5-3-2-4-6-16/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDGXQVUYMDLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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